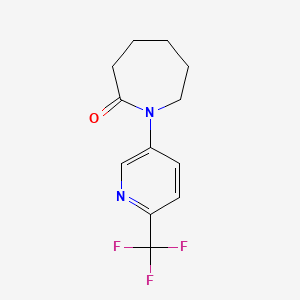
N-(2-(4-Methylbenzoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Methylbenzoyl)phenyl)acetamide is a chemical compound with a unique structure that includes a benzoyl group and an acetamide group. It is a colorless solid that is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methylbenzoyl)phenyl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with 2-aminophenyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-Methylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(2-(4-Methylbenzoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(4-Methylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(3-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- N-(4’-CHLORO-BIPHENYL-4-YL)-2-PHENYL-ACETAMIDE
Uniqueness
N-(2-(4-Methylbenzoyl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoyl group and an acetamide group allows it to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds .
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-[2-(4-methylbenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-11-7-9-13(10-8-11)16(19)14-5-3-4-6-15(14)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
Clave InChI |
SYBGSEFRNKBLFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


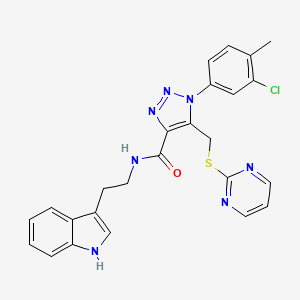

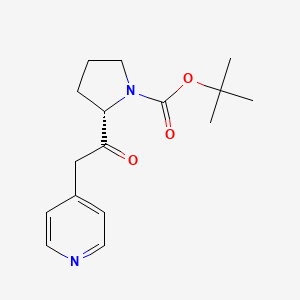
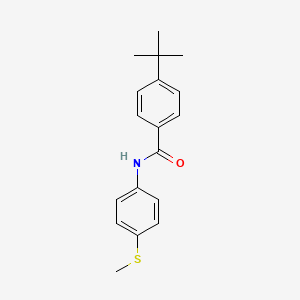

![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
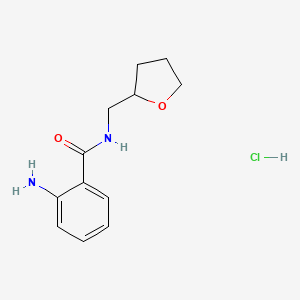
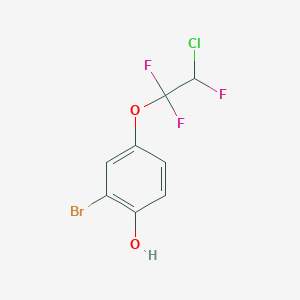
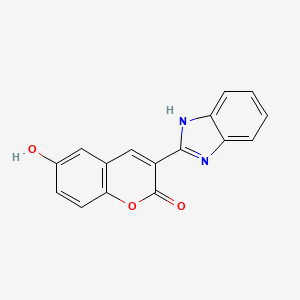
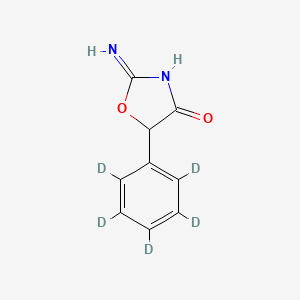
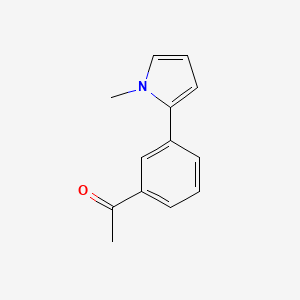
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)
